N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the 2-methylpropyl and propyl groups. Common reagents used in these reactions include hydrazine, acetylacetone, and alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-3-amine
- N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-butyl-1H-pyrazol-3-amine
Uniqueness
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Its structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-4-8-18-9-6-14(17-18)15-10-13-5-7-16-19(13)11-12(2)3/h5-7,9,12H,4,8,10-11H2,1-3H3,(H,15,17) |
InChI Key |
XVFLPWSVNLJFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=NN2CC(C)C |
Origin of Product |
United States |
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